Cefcapene pivoxil hydrochloride

Catalog No.
S523075
CAS No.
147816-24-8
M.F
C23H32ClN5O9S2
M. Wt
622.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefcapene pivoxil hydrochloride

CAS Number

147816-24-8

Product Name

Cefcapene pivoxil hydrochloride

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride

Molecular Formula

C23H32ClN5O9S2

Molecular Weight

622.1 g/mol

InChI

InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2/b12-6-;;/t14-,18-;;/m1../s1

InChI Key

LUXIJPQYUCFVAL-XRLCNELCSA-N

SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl

Synonyms

cefcapene pivoxil hydrochloride

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl

Antimicrobial Activity

  • Target Bacteria: Studies investigate CFPN-PI's effectiveness against a range of bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, commonly associated with respiratory tract infections [].
  • Mechanism of Action: Research explores how CFPN-PI inhibits bacterial cell wall synthesis, thereby killing or stopping the growth of susceptible bacteria [].

Source

[] Comparative clinical study of cefcapene pivoxil and cefteram pivoxil in chronic respiratory tract infections by a double-blind method PubMed: )

Treatment of Bacterial Infections

Clinical trials evaluate CFPN-PI's efficacy in treating various bacterial infections, including:

  • Acute Bacterial Rhinosinusitis (ABRS): Research compares CFPN-PI to other antibiotics like amoxicillin-clavulanate in treating ABRS, assessing factors like symptom resolution and eradication of causative bacteria [].
  • Pharyngitis: Studies explore the effectiveness of CFPN-PI against Streptococcus pyogenes, a bacterium causing pharyngitis (strep throat), particularly in children.
  • Chronic Respiratory Tract Infections: Clinical trials investigate CFPN-PI's efficacy against bacterial bronchitis and exacerbations of chronic obstructive pulmonary disease (COPD) [, ].

Pharmacokinetics and Absorption

  • Drug Delivery: Research examines CFPN-PI's absorption and bioavailability (the amount absorbed and reaching the bloodstream) in patients with diarrhea or soft stools.

Source

Study of the absorption of cefcapene pivoxil in patients with infectious disease and soft stool or diarrhea PubMed: )

Cefcapene pivoxil hydrochloride is a third-generation cephalosporin antibiotic, specifically designed as a prodrug form of cefcapene. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The compound is characterized by its molecular formula, C23H29N5O8S2HClH2OC_{23}H_{29}N_{5}O_{8}S_{2}\cdot HCl\cdot H_{2}O, and is not water-soluble in its original form but can be converted into a soluble compound through esterification with trifluoroacetic acid. This property allows it to be utilized in various pharmaceutical applications, including susceptibility testing and treatment for certain dermatological conditions such as palmoplantar pustulosis .

Similar to other cephalosporins, cefcapene pivoxil hydrochloride (once activated) inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. This disrupts cell wall formation, leading to bacterial cell death.

As with most antibiotics, cefcapene pivoxil hydrochloride may cause side effects, including gastrointestinal upset, diarrhea, and allergic reactions [].

The primary chemical reaction involving cefcapene pivoxil hydrochloride is its hydrolysis, which occurs in the presence of specific enzymes or acids. Upon hydrolysis, cefcapene pivoxil hydrochloride is converted to its active form, cefcapene, through the action of esterases. This conversion is crucial for its antibacterial activity as it allows the drug to exert its effects on bacterial cells .

Cefcapene pivoxil hydrochloride exhibits significant antibacterial activity against a variety of pathogens. It has been shown to be effective against several strains of bacteria that produce beta-lactamase enzymes, which are typically resistant to many antibiotics. Notably, studies indicate that cefcapene can inactivate class C beta-lactamases, enhancing its efficacy against resistant bacterial strains . Additionally, clinical trials have demonstrated that it can effectively treat infections without causing significant adverse reactions in patients .

The synthesis of cefcapene pivoxil hydrochloride involves several steps:

  • Preparation of Intermediates: The synthesis begins with the formation of key intermediates through various organic reactions.
  • Esterification: The pivotal step involves esterifying the active compound to form the pivalate ester.
  • Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form to enhance stability and solubility.

Different patents detail specific methodologies for synthesizing this compound, emphasizing variations in temperature and reagents used during the process .

Cefcapene pivoxil hydrochloride has several applications in medicine:

  • Antibacterial Treatment: It is primarily used for treating bacterial infections due to its broad-spectrum activity.
  • Dermatological Conditions: Recent studies suggest its potential use in treating skin diseases such as palmoplantar pustulosis .
  • Susceptibility Testing: The compound is also employed in microbiological laboratories to test bacterial susceptibility to antibiotics .

Interaction studies have highlighted that cefcapene pivoxil hydrochloride may interact with various biological systems. For instance, it has been evaluated for its absorption and bioavailability in patients with gastrointestinal conditions. These studies indicate that the compound does not adversely affect absorption rates or efficacy when administered orally . Furthermore, monitoring for adverse drug reactions has shown that while some patients may experience mild reactions like rash or diarrhea, serious adverse effects are relatively rare .

Cefcapene pivoxil hydrochloride shares similarities with other cephalosporins and beta-lactam antibiotics but also exhibits unique properties:

Compound NameGenerationSpectrum of ActivityUnique Features
CefazolinFirstNarrow (primarily Gram+)Often used for surgical prophylaxis
CefuroximeSecondBroad (Gram+ and some Gram-)Better CNS penetration than earlier cephalosporins
CeftriaxoneThirdBroad (including some Gram-)Long half-life; effective against resistant strains
CefcapeneThirdBroad (especially Gram+)Inactivates class C beta-lactamases

Cefcapene pivoxil hydrochloride stands out due to its effectiveness against beta-lactamase-producing bacteria and its specific formulation as a prodrug, which enhances oral bioavailability compared to other cephalosporins .

The retrosynthetic analysis of cefcapene pivoxil hydrochloride reveals a strategic approach based on the systematic disconnection of key functional groups and structural motifs [1]. The target molecule can be deconstructed into three primary synthetic building blocks: the cephalosporin nucleus derived from 7β-aminocephalosporanic acid, the thiazole-containing side chain, and the pivaloyloxymethyl ester moiety [1].

The retrosynthetic pathway begins with the identification of the pivaloyloxymethyl ester as a protecting group for the carboxylic acid functionality, which can be disconnected to reveal the parent carboxylic acid [1]. This disconnection follows established principles where ester formation represents a late-stage modification that enhances oral bioavailability while maintaining the core antibiotic activity [2].

The cephalosporin nucleus represents the most complex synthetic challenge, requiring derivatization from 7β-aminocephalosporanic acid [1]. The retrosynthetic analysis reveals that the 3-hydroxymethyl substituent must be introduced through selective functionalization reactions, while maintaining the integrity of the β-lactam ring system [1].

Synthetic FragmentRetrosynthetic DisconnectionStarting Material
Pivaloyloxymethyl EsterEsterificationCarboxylic Acid + Pivaloyloxymethyl Iodide
Thiazole Side ChainAmide Coupling(Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic Acid
Cephalosporin NucleusDerivatization7β-Aminocephalosporanic Acid

Key Intermediate Synthesis Strategies

7β-Aminocephalosporanic Acid Derivatization

The derivatization of 7β-aminocephalosporanic acid represents a critical step in the synthesis of cefcapene pivoxil hydrochloride, requiring precise control of reaction conditions to maintain the structural integrity of the β-lactam ring [4]. The transformation begins with the preparation of 7β-amino-3-(hydroxymethyl)cephalosporinic acid through selective hydroxylation at the 3-position [1].

The hydroxylation process employs sodium hydroxide in a methanol-water mixture at controlled temperatures between -10°C and 0°C [30] [31]. This temperature control is essential to prevent degradation of the cephalosporin nucleus while achieving selective functionalization [30]. The reaction typically proceeds for 2 hours under these conditions, with thin-layer chromatography monitoring to ensure complete conversion [30].

Industrial production methods have optimized this process through the use of boric acid as a stabilizing agent, which helps maintain the structural integrity of the cephalosporin ring during the basic conditions required for hydroxylation [31]. The addition of 2.5 kilograms of boric acid per 33 kilograms of starting material has been shown to improve yields and reduce side product formation [31].

The purification of the hydroxylated intermediate involves careful pH adjustment using hydrochloric acid to achieve optimal crystallization conditions [31]. The pH is initially adjusted to 6.4, followed by further acidification to 3.2 over a 30-minute period [31]. This controlled pH adjustment ensures high-purity product recovery while minimizing losses through decomposition [31].

Reaction ParameterOptimal ConditionsYield Impact
Temperature-10°C to 0°C>85% conversion
Reaction Time2 hoursComplete substrate consumption
pH Control6.4 → 3.2High purity isolation
Boric Acid Addition2.5 kg per 33 kg substrateReduced decomposition

Thiazole Side Chain Incorporation Techniques

The incorporation of the thiazole side chain into the cephalosporin nucleus employs sophisticated coupling chemistry that requires careful optimization of reaction conditions and protecting group strategies [1]. The thiazole side chain, (Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic acid, is coupled to the amino group at the 7-position of the derivatized cephalosporin nucleus [1].

The synthesis of the thiazole side chain follows established heterocyclic chemistry principles, beginning with the formation of the thiazole ring through cyclization reactions involving thioamide precursors [21]. The Hantzsch synthesis represents the most widely utilized method for thiazole ring construction, involving the condensation of α-haloketones with thioamides under controlled conditions [21].

Modern synthetic approaches have employed copper-catalyzed cyclization reactions as an alternative to traditional Hantzsch conditions [21]. These copper-mediated processes utilize copper acetate or copper triflate as catalysts, operating at moderate temperatures with improved functional group tolerance [21]. The reaction conditions typically involve heating at 80-120°C in the presence of copper salts and appropriate sulfur sources [21].

The coupling of the thiazole side chain to the cephalosporin nucleus employs amide bond formation reactions, with dimethylchloroformiminium chloride serving as an effective coupling reagent [32]. This coupling method provides superior results compared to traditional carbodiimide-based approaches, offering improved yields and reduced epimerization at the α-center [32].

Protection of the amino group on the thiazole ring with the tert-butoxycarbonyl group ensures selectivity during the coupling reaction [1]. The Boc protection strategy prevents unwanted side reactions while maintaining the reactivity of the carboxylic acid functionality for amide bond formation [1].

Carbamylation and Esterification Protocols

Pivaloyloxymethyl Iodide Coupling Mechanisms

The esterification of cefcapene with pivaloyloxymethyl iodide represents a crucial transformation that converts the polar carboxylic acid into a lipophilic prodrug suitable for oral administration [1]. This reaction proceeds through a nucleophilic substitution mechanism where the carboxylate anion attacks the electrophilic carbon center of the pivaloyloxymethyl iodide [1].

The reaction mechanism involves initial deprotonation of the carboxylic acid to form the carboxylate anion, which then undergoes nucleophilic attack on the alkyl halide [6]. The pivaloyloxymethyl group serves as an effective masking group that is readily cleaved by esterases in biological systems, releasing the active antibiotic [18].

Optimization studies have demonstrated that the esterification reaction requires careful control of temperature and reaction time to achieve optimal yields [1]. The reaction typically proceeds at ambient temperature in the presence of base, with potassium phosphate and copper acetate serving as effective catalysts [2]. The use of copper acetate enhances the reaction rate while reducing the formation of unwanted side products [2].

The pivaloyloxymethyl ester exhibits superior stability compared to other ester prodrug approaches, with controlled hydrolysis kinetics that ensure appropriate drug release profiles [18]. Studies of the degradation kinetics in phosphate buffer solutions have shown that the isomerization from the Δ³ to Δ² form represents the rate-determining step in the hydrolysis process [18].

Reaction ConditionsTemperatureTimeYield
Standard Conditions20-25°C4-6 hours75-85%
Copper-Catalyzed20-25°C2-3 hours85-92%
Optimized Protocol15-25°C3-4 hours88-94%

Protecting Group Strategies in Multi-Step Synthesis

The synthesis of cefcapene pivoxil hydrochloride employs sophisticated protecting group strategies to ensure selectivity and prevent unwanted side reactions during the multi-step synthetic sequence [1]. The tert-butoxycarbonyl group serves as the primary protecting group for amino functionalities throughout the synthesis [1].

The Boc protection strategy provides several advantages in cephalosporin synthesis, including stability under basic conditions and selective removal under acidic conditions [28]. The protection of the thiazole amino group with Boc prevents unwanted acylation reactions during the coupling steps while maintaining the overall synthetic efficiency [1].

The removal of Boc protecting groups represents a critical step that requires careful optimization to prevent degradation of the cephalosporin nucleus [28]. The deprotection typically employs a combination of hydrochloric acid and trifluoroacetic acid in acetonitrile at controlled temperatures between -10°C and 0°C [2] [28].

The molar ratio of hydrochloric acid to trifluoroacetic acid has been optimized to achieve efficient Boc removal while minimizing side reactions [28]. A ratio of 8:1 (hydrochloric acid to trifluoroacetic acid) provides optimal results, with reaction times of 45 minutes to 2 hours depending on the specific substrate [28].

Alternative deprotection protocols have been developed to address specific synthetic challenges [28]. The use of methanol as a co-solvent can improve the solubility of intermediates and facilitate more uniform reaction conditions [28]. Temperature control remains critical, with deviations from the optimal range leading to significant decreases in yield and product purity [28].

Deprotection MethodReagent Ratio (HCl:TFA)TemperatureTimeYield
Standard Protocol10:1-10 to 0°C120 min78-85%
Optimized Protocol8:1-5°C45-120 min85-92%
Alternative Method5:1-10 to 0°C120 min75-82%

Process Scale-Up Challenges and Solutions

Catalyst Selection and Reaction Kinetics

The scale-up of cefcapene pivoxil hydrochloride synthesis presents significant challenges related to catalyst selection and reaction kinetics optimization [14]. Industrial production requires careful consideration of catalyst efficiency, selectivity, and cost-effectiveness while maintaining the quality standards necessary for pharmaceutical manufacturing [14].

Copper-based catalysts have emerged as preferred choices for several key transformations in the synthetic sequence [21]. Copper acetate and copper triflate demonstrate superior performance in thiazole synthesis reactions, providing high yields with reduced reaction times compared to traditional thermal processes [21]. The catalyst loading typically ranges from 5-10 mol% based on the limiting reagent [21].

The reaction kinetics of cephalosporin synthesis are significantly influenced by temperature control and mass transfer limitations [12]. Kinetic modeling studies have identified specific enzymatic steps as rate-limiting in the overall biosynthetic pathway, with implications for chemical synthesis optimization [12]. The expandase/hydroxylase reaction represents a critical bottleneck that can be addressed through improved reaction conditions [12].

Flow chemistry techniques have been successfully implemented to address scale-up challenges in cephalosporin synthesis [14]. The use of continuous flow reactors enables precise temperature control and improved heat transfer, resulting in space-time yields that are 130-400 times higher than traditional batch processes [14]. Flow reactors operating at 119°C with residence times of 3.99 minutes achieve 85% yield with 85.3% selectivity [14].

The integration of microfluidic platforms has demonstrated particular promise for enzymatic coupling reactions [14]. These systems enable continuous operation for extended periods while maintaining high conversion rates and product quality [14]. The reduced thermal stress in flow systems helps preserve the integrity of thermally sensitive cephalosporin intermediates [14].

Catalyst SystemLoading (mol%)Temperature (°C)Yield (%)Selectivity (%)
Copper Acetate5-1080-10082-8890-95
Copper Triflate5-890-11085-9292-97
Flow ChemistryN/A1198585.3

Purification Methodologies for Industrial Production

Industrial purification of cefcapene pivoxil hydrochloride requires sophisticated methodologies that can efficiently separate the target compound from synthetic impurities while maintaining high purity standards [13] [19]. The purification strategy typically involves multiple complementary techniques including crystallization, chromatography, and membrane separation processes [36].

Crystallization represents the primary purification method for industrial production, with careful optimization of solvent systems and temperature profiles [13]. The formation of the oxalate salt intermediate provides an effective purification strategy that removes impurities through selective precipitation [13]. The process involves conversion to the oxalate salt followed by treatment with base to regenerate the pure cephalosporin [13].

The crystallization process requires precise control of pH and temperature to achieve optimal product purity [19]. Initial precipitation occurs through the addition of acetone to the crude reaction mixture, followed by recrystallization from methanol to improve filterability [19]. The use of two volumes of methanol relative to the crystalline mass produces a drier, more easily processed product [19].

Reverse-phase chromatography has proven highly effective for purification of cephalosporin antibiotics, particularly when combined with membrane separation techniques [36]. High-performance liquid chromatography systems can achieve baseline separation of closely related impurities while maintaining high throughput suitable for industrial applications [36].

Alternative purification approaches include reactive extraction using liquid membrane technology and aqueous two-phase extraction systems [36]. These emerging technologies offer potential advantages in terms of reduced solvent consumption and improved environmental profiles [36]. Non-dispersive extraction in hollow fiber membranes represents a particularly promising approach for continuous purification processes [36].

The final purification step typically involves ion-exchange chromatography using intermediate-strength resins in acetate or formate form [19]. Elution with aqueous formate or acetate buffers at pH 2.5-5.0 provides excellent separation of the target compound from fermentation-derived impurities [19]. This approach eliminates the need for multiple column chromatography steps while maintaining high product purity [19].

Purification MethodRecovery Yield (%)Purity (%)Processing Time
Crystallization85-9298-994-6 hours
Reverse-Phase HPLC90-95>992-3 hours
Ion-Exchange88-9498-99.56-8 hours
Membrane Separation85-9097-983-4 hours

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

621.1329977 g/mol

Monoisotopic Mass

621.1329977 g/mol

Heavy Atom Count

40

Appearance

Powder

UNII

V16A6AYI9H

Pharmacology

Cefcapene Pivoxil Hydrochloride Hydrate is the hydrate hydrochloride salt form of cefcapene pivalate, a prodrug and third-generation cephalosporin with antibacterial activity. After oral administration of cefcapene pivoxil hydrochloride hydrate the ester bond is cleaved, releasing active cefcapene.

Wikipedia

Cefcapene pivoxil hydrochloride monohydrate
Cefcapene pivoxil hydrochloride

Dates

Modify: 2023-08-15

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